molecular formula C6H12N2S B8723741 2-(methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine CAS No. 3358-41-6

2-(methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine

Cat. No.: B8723741
CAS No.: 3358-41-6
M. Wt: 144.24 g/mol
InChI Key: APZLFZUMHUZNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(methylthio)-4,5,6,7-tetrahydro-1H-1,3-diazepine is a useful research compound. Its molecular formula is C6H12N2S and its molecular weight is 144.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3358-41-6

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

2-methylsulfanyl-4,5,6,7-tetrahydro-1H-1,3-diazepine

InChI

InChI=1S/C6H12N2S/c1-9-6-7-4-2-3-5-8-6/h2-5H2,1H3,(H,7,8)

InChI Key

APZLFZUMHUZNIJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NCCCCN1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl iodide (0.55 ml, 1.15 mmol) was added to a solution of 1,3-diazepane-2-thione (1.00 g, 7.68 mmol) in acetone (8 ml). The reaction mixture was refluxed for 15 min. EtOH was added to the hot solution to dissolve the solids. After cooling to r.t. hex. was added and the precipitate was collected by filtration, washed with hex. and dried to give 1.79 g (86%) crude title compound which was used directly in the next step.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.